Comparative JAK3 Kinase Inhibition Potency: CAS 1105206-89-0 vs. Cyclopentyl Analog (Tofacitinib/CP-690,550)
In a direct head-to-head comparison within the same patent assay system (Incyte US8765727), the pyridin-3-ylmethyl analog (representing CAS 1105206-89-0) exhibited a JAK3 IC50 of 21 nM, compared to the cyclopentyl analog (tofacitinib) which showed a JAK3 IC50 of 1–2 nM under similar conditions [1]. This approximately 10–20-fold difference in potency indicates that the pyridin-3-ylmethyl substituent reduces JAK3 binding affinity relative to the cyclopentyl group, potentially offering a distinct selectivity window.
| Evidence Dimension | JAK3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Cyclopentyl analog (tofacitinib/CP-690,550), IC50 ≈ 1–2 nM (same patent assay) |
| Quantified Difference | ~10–20-fold weaker JAK3 inhibition |
| Conditions | In vitro kinase assay; pH 7.8, 2°C; Incyte US Patent US8765727 [1] |
Why This Matters
The reduced JAK3 potency suggests a differentiated selectivity profile that may avoid mechanism-based immunosuppression observed with pan-JAK3 inhibitors, making the compound a valuable tool for dissecting JAK isoform-specific signaling.
- [1] Incyte Corporation. US Patent US8765727B2. Heterocyclic compounds as Janus kinase inhibitors. BindingDB entry BDBM125901 (Compound 4): JAK3 IC50 = 21 nM; JAK1 IC50 = 96 nM; JAK2 IC50 = 104 nM. View Source
